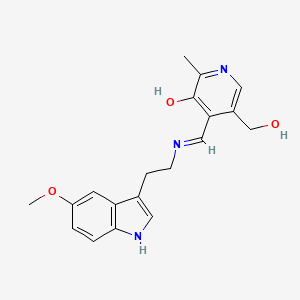![molecular formula C9H11N3 B13104640 8-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-imine](/img/structure/B13104640.png)
8-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-imine is a heterocyclic compound that belongs to the pyridopyrimidine family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-imine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and reduction to yield the desired compound.
For example, the reaction of 2-aminopyridine with acetaldehyde in the presence of hydrochloric acid can produce this compound. The reaction conditions typically involve heating the mixture to reflux for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
8-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the pyridine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, reduction can produce dihydro or tetrahydro derivatives, and substitution can result in various substituted pyridopyrimidines.
科学的研究の応用
8-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-imine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of materials with specific properties, such as dyes, pigments, or polymers.
作用機序
The mechanism of action of 8-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-imine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to therapeutic effects.
For example, if the compound is used as an anticancer agent, it may inhibit specific enzymes involved in cell proliferation, thereby inducing apoptosis in cancer cells. The exact molecular targets and pathways involved would depend on the specific structure and functional groups of the compound.
類似化合物との比較
8-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-imine can be compared with other similar compounds in the pyridopyrimidine family:
2-Amino-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine: Lacks the methyl group at the 8-position, which may affect its chemical reactivity and biological activity.
8-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one:
3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-amine: Features an amine group at the 2-position, which can influence its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the imine group, which can confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C9H11N3 |
|---|---|
分子量 |
161.20 g/mol |
IUPAC名 |
8-methyl-3,4-dihydropyrido[1,2-a]pyrimidin-2-imine |
InChI |
InChI=1S/C9H11N3/c1-7-2-4-12-5-3-8(10)11-9(12)6-7/h2,4,6,10H,3,5H2,1H3 |
InChIキー |
COSKOYJWGXKMJW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=NC(=N)CCN2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


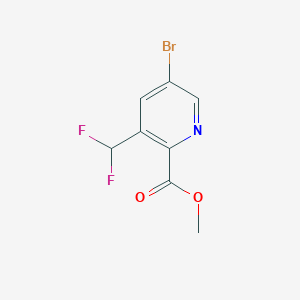
![6-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxamide](/img/structure/B13104565.png)
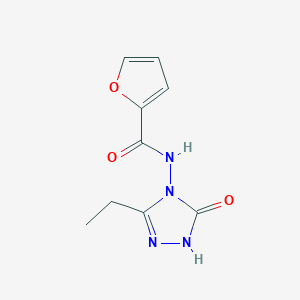
![3-Bromo-7-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13104581.png)

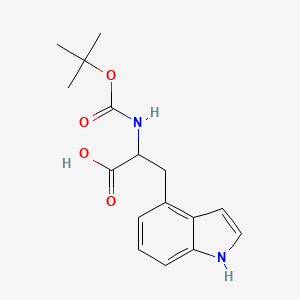
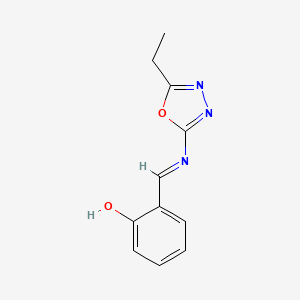
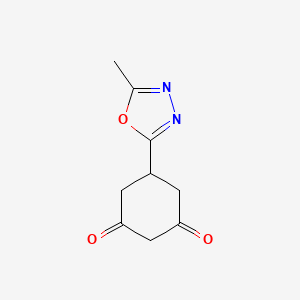

![3-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13104619.png)
![4-(1-(2-Aminopyrimidin-4-yl)-2-ethoxy-1H-benzo[d]imidazol-6-yl)-2-(oxazol-2-yl)but-3-yn-2-ol](/img/structure/B13104623.png)

![benzyl (3aS,6aR)-3,3a,4,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrole-1-carboxylate;hydrochloride](/img/structure/B13104626.png)
